

An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine

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Compound of Interest

Compound Name: 1-(Tetrahydro-2-furoyl)piperazine

Cat. No.: B048511

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine, also known by its CAS Number 63074-07-7, is a heterocyclic organic compound featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond.^[1] It is not a naturally occurring substance but is synthesized for its significant role as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development.^{[1][2][3]} Its structural characteristics make it a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant compounds.^{[2][3][4]} This document provides a comprehensive overview of its fundamental properties, applications, and synthetic considerations.

Chemical and Physical Properties

1-(Tetrahydro-2-furoyl)piperazine is typically a colorless to yellow, viscous liquid or a white to off-white solid at room temperature.^{[1][5][6]} It is fully miscible in water.^{[5][7][8][9]} The core quantitative properties are summarized below.

Identifiers and Molecular Characteristics

Property	Value	Reference(s)
CAS Number	63074-07-7	[1][10]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂	[1][5]
Molecular Weight	184.24 g/mol	[5][11][12]
IUPAC Name	oxolan-2-yl(piperazin-1-yl)methanone	[11][12]
PubChem CID	2734641	[1][11]
EINECS Number	613-137-1	[1]
InChI Key	UKESBLFBQANJHH-UHFFFAOYSA-N	[11][12]
Canonical SMILES	C1CC(OC1)C(=O)N2CCNCC2	[11][12]

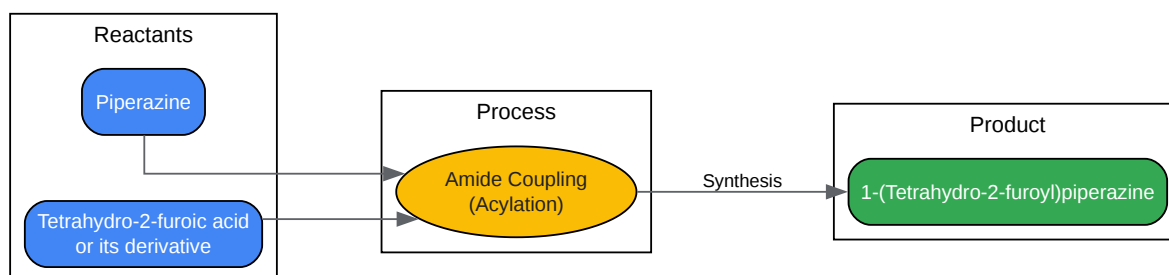
Physicochemical Data

Property	Value	Reference(s)
Appearance	Colorless to yellow viscous liquid	[5][6]
Density	1.147 - 1.17 g/cm ³	[1][2][6]
Boiling Point	140°C @ 1.5 mmHg; 125°C @ 0.2 mmHg	[1][6][13]
Flash Point	169.6°C	[1][6]
Refractive Index	1.5195 - 1.5215	[1][6]
Water Solubility	Fully miscible	[5][7][8]
LogP	-0.13610	[1]
PSA (Polar Surface Area)	41.57 Å ²	[1]

Synthesis and Application

General Synthesis

The synthesis of **1-(Tetrahydro-2-furoyl)piperazine** is achieved through standard organic synthesis routes, typically involving the coupling of a piperazine derivative with a tetrahydrofuran derivative.^[1] A common method is the acylation of piperazine with tetrahydro-2-furoyl chloride or the amide coupling of piperazine with tetrahydro-2-furoic acid.



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Caption: General synthesis workflow for **1-(Tetrahydro-2-furoyl)piperazine**.

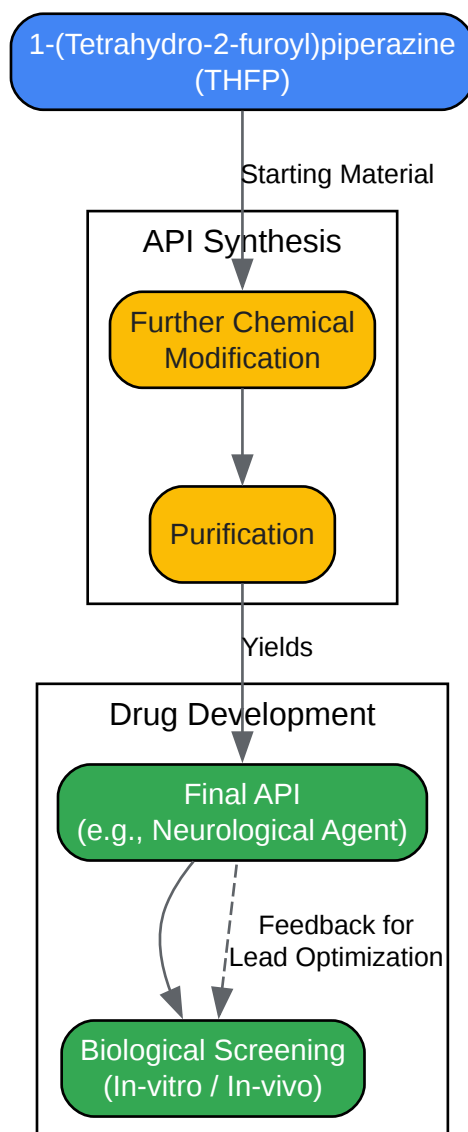
Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).^[4] Its piperazine and tetrahydrofuran moieties provide a versatile scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties.^{[2][3]}

- **Terazosin Intermediate:** It is known as an intermediate in the synthesis of Terazosin (an alpha-blocker used to treat BPH and high blood pressure), specifically as "Terazosin EP Impurity N".^{[5][10][14]}
- **Leukotriene Biosynthesis Inhibitors:** It has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives which act as inhibitors of leukotriene biosynthesis in human neutrophils.^{[5][6]}

- Neurological Agents: The compound serves as a building block for drugs targeting neurological disorders, leveraging its structure to interact with biological systems effectively.

[1][2][3]



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Caption: Role of THFP as an intermediate in a typical drug development workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **1-(Tetrahydro-2-furoyl)piperazine** are often proprietary and typically found within patent literature or specific

research publications not identified in the general search. However, a representative protocol for an amide coupling reaction is provided below for illustrative purposes.

Illustrative Protocol: Synthesis via Amide Coupling

Objective: To synthesize **1-(Tetrahydro-2-furoyl)piperazine** from tetrahydro-2-furoic acid and piperazine.

Materials:

- Tetrahydro-2-furoic acid (1.0 eq)
- Piperazine (1.2 eq, excess to favor mono-acylation)
- Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)
- Hydroxybenzotriazole (HOBt) (0.5 eq)
- Dichloromethane (DCM) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Methodology:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2-furoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DCM.
- **Activation:** Cool the solution to 0°C in an ice bath. Add the coupling agent, DCC (1.1 eq), portion-wise and stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.
- **Amine Addition:** In a separate flask, dissolve piperazine (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product using column chromatography (silica gel, with an appropriate eluent system such as DCM/Methanol) to yield pure **1-(Tetrahydro-2-furoyl)piperazine**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (^1H and ^{13}C) and mass spectrometry.

Safety and Handling

Based on aggregated GHS data, **1-(Tetrahydro-2-furoyl)piperazine** is classified as a warning-level substance.[\[11\]](#)[\[13\]](#)

- **Hazard Statements:**
 - H315: Causes skin irritation.[\[13\]](#)
 - H319: Causes serious eye irritation.[\[11\]](#)[\[13\]](#)
- **Precautionary Statements:**
 - P264: Wash skin thoroughly after handling.[\[13\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302 + P352: IF ON SKIN: Wash with plenty of water.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling this chemical. Store in a cool, dry, and well-ventilated place.[10]

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References

- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine [myskinrecipes.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 6. 1-(Tetrahydro-2-furoyl)piperazine CAS 63074-07-7 [homesunshinepharma.com]
- 7. parchem.com [parchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. echemi.com [echemi.com]
- 10. 99% 1-(Tetrahydro-2-furoyl)-piperazine CAS NO.63074-07-7, CasNo.63074-07-7 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]
- 11. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]

- 14. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C₉H₁₆N₂O₂ | CID 7168208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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